

# What are the properties of 2-Fluoro-4-methoxyphenacyl bromide?

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## Compound of Interest

**Compound Name:** 2-Fluoro-4-methoxyphenacyl bromide

**Cat. No.:** B115518

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## Technical Guide: 2-Fluoro-4-methoxyphenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and key applications of **2-Fluoro-4-methoxyphenacyl bromide**. This versatile reagent serves as a crucial building block in synthetic chemistry, particularly in the construction of heterocyclic scaffolds for pharmaceutical and materials science research.

## Chemical and Physical Properties

**2-Fluoro-4-methoxyphenacyl bromide**, also known as 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, is a halogenated aromatic ketone.<sup>[1]</sup> Its structural features, including the  $\alpha$ -bromoketone moiety, a fluorine atom, and a methoxy group on the phenyl ring, make it a reactive and valuable intermediate for a variety of chemical transformations.

Table 1: Chemical and Physical Data for **2-Fluoro-4-methoxyphenacyl bromide**

Property	Value	Reference(s)
IUPAC Name	2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	2-Fluoro-4-methoxyphenacyl bromide	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	157014-35-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrFO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	247.06 g/mol	<a href="#">[3]</a>
Appearance	Solid	<a href="#">[4]</a>
Melting Point	63 - 66 °C	
Purity	≥98%	<a href="#">[5]</a>

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-Fluoro-4-methoxyphenacyl bromide** is not widely available in public repositories. However, based on its chemical structure and data from analogous compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristic Signals
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Singlet for the <math>\alpha</math>-bromomethylene protons (-CH<sub>2</sub>Br) around 4.4-4.7 ppm.</li><li>- Singlet for the methoxy protons (-OCH<sub>3</sub>) around 3.8-4.0 ppm.</li><li>- Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, likely in the range of 6.7-7.9 ppm, with coupling constants influenced by the fluorine atom.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon (C=O) signal around 188-192 ppm.</li><li>- Methylene carbon (-CH<sub>2</sub>Br) signal around 30-35 ppm.</li><li>- Methoxy carbon (-OCH<sub>3</sub>) signal around 55-57 ppm.</li><li>- Aromatic carbons in the range of 100-165 ppm, with the carbon attached to fluorine showing a large coupling constant (<sup>1</sup>J<sub>C-F</sub>).</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- Strong carbonyl (C=O) stretching vibration around 1680-1700 cm<sup>-1</sup>.</li><li>- C-Br stretching vibration around 600-700 cm<sup>-1</sup>.</li><li>- C-F stretching vibration around 1200-1300 cm<sup>-1</sup>.</li><li>- Aromatic C-H and C=C stretching vibrations in their characteristic regions.</li></ul>

Note: The above data are predictions and should be confirmed by experimental analysis. A computed vapor phase IR spectrum is available through SpectraBase.[\[3\]](#)

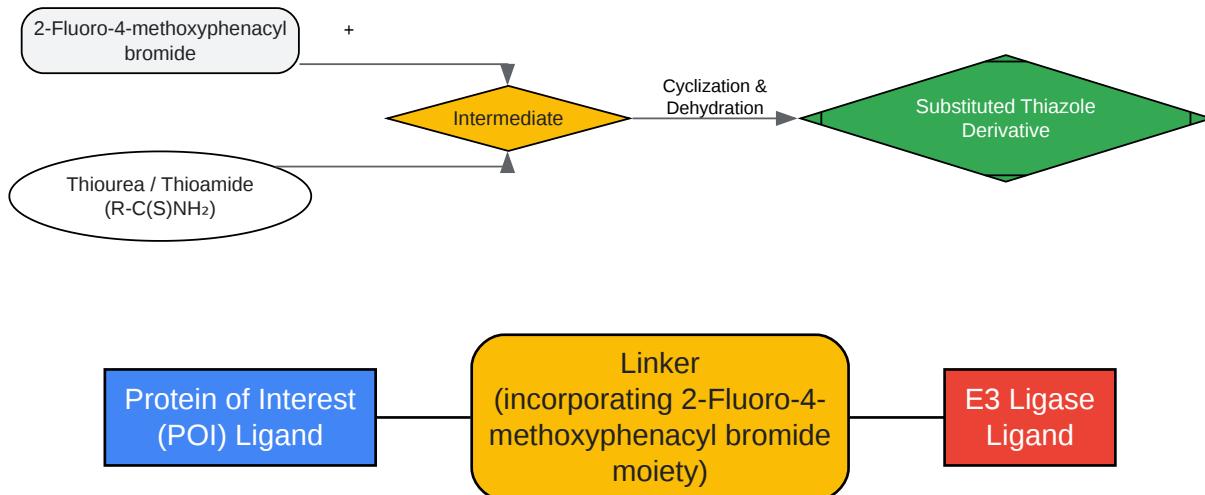
## Reactivity and Applications

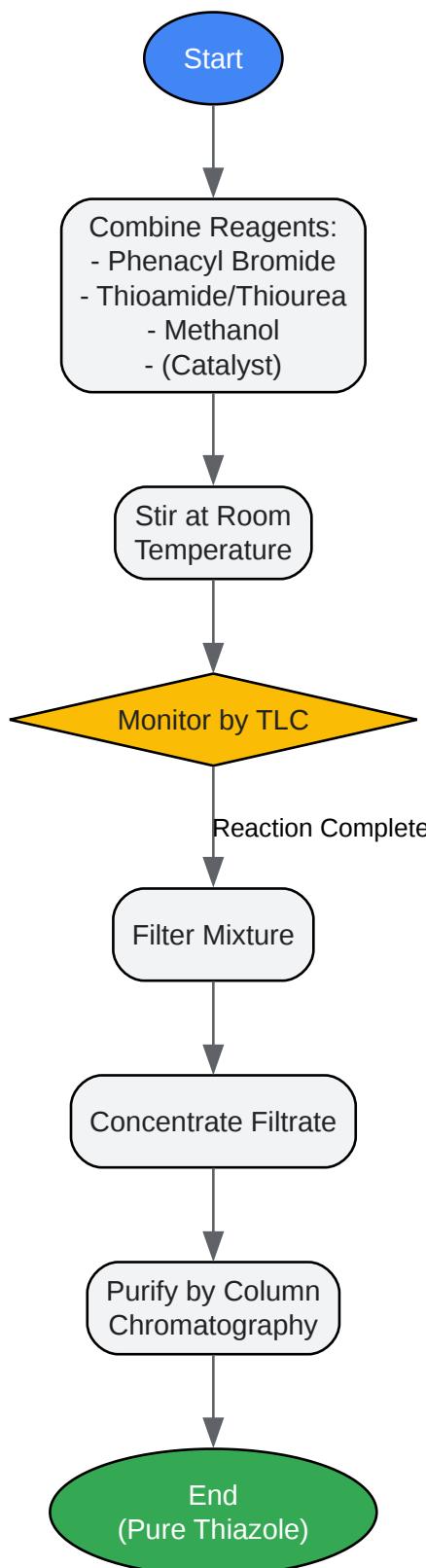
The primary utility of **2-Fluoro-4-methoxyphenacyl bromide** lies in its role as an electrophilic building block for the synthesis of more complex molecules.

## Synthesis of Thiazole Derivatives

The most prominent application of phenacyl bromides is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide-containing

compound, such as thiourea or a substituted thioamide, to form a thiazole ring. This heterocyclic motif is a common scaffold in many biologically active compounds.



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